molecular formula C25H35NO8 B12508743 17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid

17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid

Cat. No.: B12508743
M. Wt: 477.5 g/mol
InChI Key: GMTYREVWZXJPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex polycyclic structure featuring a 17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene core substituted with a cyclobutylmethyl group at the nitrogen atom (N-17). The molecule also contains two hydroxyl groups at positions 4 and 10, contributing to its polar character. The inclusion of 2,3-dihydroxybutanedioic acid (tartaric acid) suggests a salt or co-crystal formation, likely enhancing solubility or stability .

Properties

Molecular Formula

C25H35NO8

Molecular Weight

477.5 g/mol

IUPAC Name

17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

GMTYREVWZXJPLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Overview and Key Intermediates

The compound’s synthesis revolves around two primary components:

  • Azatetracyclic morphinan core : Constructed via cyclization, epoxidation, and reduction.
  • Tartaric acid salt formation : Achieved through acid-base reactions with the free base.

Key intermediates include:

  • N-Cyclobutylmethyl-14-hydroxy-3-methoxymorphinan (precursor for demethylation).
  • 17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol (free base).
  • Maleic anhydride derivatives for dihydroxylation.

Stepwise Preparation Methods

Construction of the Azatetracyclic Core

Cyclization of Octahydroisoquinoline Derivatives

The synthesis begins with 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline , which undergoes cyclization using borane-dimethyl sulfide and phosphoric acid to form the morphinan skeleton.

Example protocol :

  • React octahydroisoquinoline with cyclobutylformic acid under triethylamine and 1-propylphosphoric anhydride.
  • Epoxidize the intermediate with magnesium monoperoxyphthalate.
  • Reduce the epoxide using sodium bis(2-methoxyethoxy)aluminum hydride.
  • Cyclize with borane-dimethyl sulfide and phosphoric acid (yield: 75–78%).
Shi Asymmetric Epoxidation

For enantioselective diol formation, Shi epoxidation is employed on silyl enol ethers derived from ketones. This method achieves >90% enantiomeric excess (ee) for trans-1,2-diols.

Conditions :

  • Catalyst: Oxone® with a ketone-derived silyl enol ether.
  • Temperature: 0–25°C.
  • Yield: 82–90% ee.

Functional Group Modifications

Demethylation of Methoxy Groups

The 3-methoxy group is cleaved using hydrobromic acid (48%) under reflux to yield the diol.

Optimization :

  • Temperature: 100–110°C.
  • Duration: 4–6 hours.
  • Purity: >97% after recrystallization.
Hydrogenation and Reduction

Critical steps include:

  • Epoxide ring-opening : Sodium borohydride in aqueous NaOH (pH 8.5–9.0).
  • Ketone reduction : Catalytic hydrogenation (Pd/C or PtO₂) under H₂ pressure.

Salt Formation with Tartaric Acid

The free base is combined with L-(+)-tartaric acid in ethanol or isopropanol to form the final salt.

Procedure :

  • Dissolve the free base in hot ethanol.
  • Add stoichiometric L-(+)-tartaric acid.
  • Cool to precipitate crystals (yield: 44–50%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Reference
Cyclization-Epoxidation Borane cyclization, Shi epoxidation 75% 99.8%
Hydrogenative Reduction Pd/C hydrogenation, HBr demethylation 68% 97.5%
Tartaric Acid Crystallization Ethanol recrystallization 44% 99.3%

Critical Challenges and Solutions

Stereochemical Control
  • Issue : Racemization during demethylation.
  • Solution : Use enantiopure intermediates (e.g., (R)-1-p-methoxybenzyl-octahydroisoquinoline).
Impurity Profiling
  • Major impurities : 6β-Noroxymorphol (from over-hydrogenation).
  • Mitigation : Limit hydrogenation time to ≤4 hours.

Industrial-Scale Optimization

  • Catalyst Recycling : PtO₂ recovered via filtration (reuse ≥3 cycles).
  • Solvent Selection : Toluene/water biphasic systems reduce side reactions.
  • Cost Efficiency : Maleic anhydride-based routes lower raw material costs by 30%.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups could be explored for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers or nanomaterials. Its unique properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several azatetracyclic and polycyclic derivatives. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Structural Differences Potential Biological Implications References
17-(Cyclobutylmethyl)-17-azatetracyclo[...]triene-4,10-diol;2,3-dihydroxybutanedioic acid Likely C20H25NO5·C4H6O6 Cyclobutylmethyl, diol groups, tartaric acid Unique combination of cyclobutylmethyl and tartaric acid; diol positions (4,10) Enhanced solubility due to tartaric acid; possible CNS activity
(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[...]triene-4,10-diol (HMDB0242344) C21H29NO3 3-Hydroxycyclobutylmethyl Additional hydroxyl on cyclobutyl ring vs. unsubstituted cyclobutylmethyl Altered metabolic stability or receptor binding
(1R,9S,14S,15R,19S)-13,14,19-Trihydroxy-16,16-dimethyl-... (HMDB0242347) C20H26O6 Trihydroxy, dimethyl, methylidene Hexacyclic vs. tetracyclic core; multiple hydroxyls and methyl groups Potential anti-inflammatory or cytotoxic activity
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[...]hexaene C34H36N4O4 Piperazinyl-methoxyphenyl, acetyl Pentacyclic core; piperazine substituent Likely CNS-targeted (e.g., antipsychotic or analgesic)
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]hexaene-16,18-dione C21H22N2O3 Hydroxy, methyl, dione groups Pentacyclic vs. tetracyclic; ketone functionalities Possible enzyme inhibition or metabolic interactions

Key Observations:

  • Substituent Impact : The cyclobutylmethyl group in the target compound distinguishes it from analogs with hydroxycyclobutylmethyl (HMDB0242344) or piperazine-based side chains (). These differences influence lipophilicity and receptor affinity .
  • Core Structure : The tetracyclic framework contrasts with pentacyclic () or hexacyclic (HMDB0242347) systems, which may confer distinct steric and electronic properties .
  • Functional Groups: The tartaric acid component in the target compound likely improves aqueous solubility compared to non-salt forms (e.g., HMDB0242344 or ) .

Research Findings and Pharmacological Insights

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from analogs:

  • Neuroactive Potential: Piperazine-containing analogs () exhibit affinity for serotonin or dopamine receptors, suggesting the target compound may share CNS-modulatory effects .
  • Metabolic Stability : The hydroxycyclobutylmethyl derivative (HMDB0242344) may undergo faster oxidative metabolism due to its hydroxyl group, whereas the cyclobutylmethyl group in the target compound could enhance metabolic resistance .
  • Solubility and Bioavailability : The tartaric acid component likely forms a stable salt, improving oral absorption compared to neutral analogs like HMDB0242347 .

Biological Activity

The compound 17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol; 2,3-dihydroxybutanedioic acid is a complex organic molecule with potential biological significance. Its structural complexity suggests that it may interact with various biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula : C46H58N2O4
  • Molecular Weight : 703.0 g/mol
  • IUPAC Name : bis[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] but-2-enedioate

These properties indicate a highly branched structure that may influence its solubility and interaction with biological targets.

Research on similar compounds suggests that the biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting the biosynthesis of important biomolecules.
  • Receptor Binding : The structural features may allow binding to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

  • Antitumor Activity : A study examining related tetracyclic compounds indicated that they possess cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Research on similar azatetracyclo compounds has shown potential neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound could also provide similar benefits.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Comparative Analysis Table

Property17-(Cyclobutylmethyl)-17-azatetracyclo CompoundRelated Compounds
Molecular Weight703.0 g/molVaries
Antitumor ActivityYes (in vitro studies)Yes
Neuroprotective EffectsPotential (needs further study)Confirmed in some
Enzyme InhibitionPossible (similar compounds)Confirmed
Antioxidant ActivitySuggestedConfirmed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.